molecular formula C8H8N2 B1330368 7-Methylimidazo[1,2-a]pyridine CAS No. 874-39-5

7-Methylimidazo[1,2-a]pyridine

Cat. No. B1330368
CAS RN: 874-39-5
M. Wt: 132.16 g/mol
InChI Key: IQDUNRGHZFBKLT-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which is a compound of interest due to its fluorescent properties and potential applications in various fields, including medicinal chemistry and materials science. The compound exhibits fluorescence and is a thermally stable solid at ambient temperature, with a melting point range of 55-190°C. It retains similar fluorescent properties to the parent compound imidazo[1,2-a]pyridine, making it a subject of research for novel fluorescent organic compounds .

Synthesis Analysis

The synthesis of 7-Methylimidazo[1,2-a]pyridine and its derivatives has been explored through various methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, which could potentially be further modified to introduce a methyl group at the 7-position . Additionally, the synthesis of related compounds, such as 7-substituted 3-β-D-ribofuranosylimidazo[4,5-b]pyridines, has been achieved by fusing chloroimidazo[4,5-b]pyridine with tetra-O-acetyl-β-D-ribofuranose, which may provide insights into the synthesis of 7-substituted imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of 7-Methylimidazo[1,2-a]pyridine is characterized by the presence of a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. This substitution can influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and interaction with other molecules. The molecular structure and purity of related compounds have been confirmed using techniques such as HRMS, 1H, 13C NMR, IR spectroscopy, and crystal X-ray analysis .

Chemical Reactions Analysis

7-Methylimidazo[1,2-a]pyridine can participate in various chemical reactions due to its reactive imidazo[1,2-a]pyridine core. For instance, the compound could potentially undergo reactions similar to those described for the synthesis of pyrido[1,2-a]benzimidazole derivatives, which involve the formation of polysubstituted benzenes with subsequent substitution and annulation reactions . Additionally, the compound may be involved in reactions leading to the synthesis of antimicrobial agents, as seen with the synthesis of functionalized dihydroimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical properties of 7-Methylimidazo[1,2-a]pyridine, such as its melting point and solid-state stability, have been studied. The compound's fluorescent properties, including its fluorescence wavelength and quantum yield in ethanol, have been characterized, showing that the methyl substitution does not significantly affect these properties compared to the parent compound . The compound's reactivity and potential as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in ligands for the GABA(A) receptor have also been evaluated, demonstrating its utility in medicinal chemistry .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .

Synthesis Under Microwave Irradiation

  • Scientific Field : Organic Chemistry
  • Application Summary : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Methods of Application : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Results or Outcomes : The method has resulted in good to excellent yields of imidazo[1,2-a]pyridines .

Interaction with Molecular Bromine and Iodine

  • Scientific Field : Organic Chemistry
  • Application Summary : The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this study were not detailed in the source .

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .

Functionalization via Radical Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
  • Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
  • Results or Outcomes : The outcomes of this study were not detailed in the source .

Future Directions

The synthesis of imidazo[1,2-a]pyridines, including 7-Methylimidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . Future research will likely continue to explore new synthetic pathways and potential pharmaceutical applications of this compound.

properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDUNRGHZFBKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236321
Record name 7-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylimidazo[1,2-a]pyridine

CAS RN

874-39-5
Record name 7-Methylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 874-39-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-methylpyridine (21.6 g, 0.2 mol) in ethanol (300 ml) was treated with sodium hydrogencarbonate (33.6 g, 0.4 mol) then with chloroacetaldehyde (42.4 ml of a 45 wt % solution in water, 0.3 mol) and this mixture was heated at reflux for 16 hours. The reaction was cooled then pre-adsorbed directly on to silica (200 g). Purification by dry flash chromatography, eluting with dichloromethane/methanol/conc. ammonia (95:4.5:0.5) gave 7-methylimidazo[1,2-α]pyridine as an oil (26.4 g, 100%) which crystallised on standing. 1H NMR (400 MHz, CDCl3) δH 2.39 (3H, s), 6.62 (1H, d, J 7), 7.37 (1H, s), 7.49 (1H, s), 7.55 (1H, s), 8.00 (1H, d, J 7); m/z (ES+) 132 (M++H).
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21.6 g
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33.6 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
S Selvakumari, A Irfan, S Muthu - Journal of Molecular Liquids, 2023 - Elsevier
Theoretical studies of 6-Bromo-7-methylimidazo[1,2-a] pyridine employing density functional theory has been accomplished in this present work. The caption compound's molecular …
Number of citations: 3 www.sciencedirect.com
RI Yurchenko, AD Ponomarenko, NS Savina… - Chemistry of …, 2004 - Springer
In reaction with equimolar amount or twice the amount of N-bromosuccinimide 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine, obtained from 2-amino-4-methylpyridine and …
Number of citations: 2 link.springer.com
H Tomoda, T Hirano, S Saito, T Mutai… - Bulletin of the Chemical …, 1999 - journal.csj.jp
In order to search for novel fluorescent organic compounds, 20 derivatives of imidazo[1,2-a]pyridine (1) were synthesized, and their fluorescent properties were studied. Though the …
Number of citations: 98 www.journal.csj.jp
M Lhassani, O Chavignon, JM Chezal… - European journal of …, 1999 - Elsevier
Imidazo[1,2-a]pyridines bearing a 3-(dithiolan-, dioxolan- or oxathiolan-2-yl) substituent were synthesized from the corresponding aldehydes. The dithiolanyl derivative 6a proved active …
Number of citations: 266 www.sciencedirect.com
T Ikemoto, T Kawamoto, K Tomimatsu, M Takatani… - Tetrahedron, 2000 - Elsevier
A convenient synthesis of the chronic renal disease agent, trifluoro-N-[4-(3-oxo-3,5-dihydro-4H-1,4,8b-triazaacenaphthylen-4-yl)butyl]methanesulfonamide (1a), for large scale has …
Number of citations: 22 www.sciencedirect.com
ES Hand, WW Paudler - The Journal of Organic Chemistry, 1975 - ACS Publications
The reaction of imidazo [l, 2-o] pyridine (la) and its7-methyl derivative (lb) with selenium dioxide affords 3, 3'-di (imidazo [l, 2-a] pyridyl) selenides (2a, b). Prolonged reactiontime also …
Number of citations: 8 pubs.acs.org
ES Hand, WW Paudler - The Journal of Organic Chemistry, 1976 - ACS Publications
The methyl ester, lib, was obtained quantitatively upon treatment of 10b with methanol containing a trace of sulfuricacid (reflux during 16 h): mp 76-78 C (pentane); ir (KBr) 3370 (s), …
Number of citations: 19 pubs.acs.org
K Godugu, CGR Nallagondu - Journal of Heterocyclic …, 2021 - Wiley Online Library
The present work describes the solvent and catalyst‐free synthesis of imidazo[1,2‐a]pyridines in excellent to nearly quantitative yields from 2‐aminopyridines and a wide variety of ω‐…
Number of citations: 15 onlinelibrary.wiley.com
K Valentin - 1966 - escholarship.mcgill.ca
The author wishes to thank Dr. A. Taurins for his guidance in the experimental work and the preparation of this thesis. The author is also grateful to the Department of Chernistry, McGill …
Number of citations: 5 escholarship.mcgill.ca
S Lei, GJ Chen, Y Mai, L Chen, H Cai… - … Synthesis & Catalysis, 2016 - Wiley Online Library
An efficient copper‐catalyzed oxidative coupling of imidazo[1,2‐a]pyridines with methyl ketones to directly generate structurally sophisticated 1,2‐dicarbonyl imidazo[1,2‐a]pyridine …
Number of citations: 81 onlinelibrary.wiley.com

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